4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine
Overview
Description
“4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine” is a chemical compound with the molecular formula C11H17FN4 . It belongs to the class of organic compounds known as phenylpiperazines . This compound exhibits intriguing properties that allow for diverse applications in various fields of study.
Synthesis Analysis
The synthesis of this compound involves several steps. The synthetic route includes precursors such as 1-amino-2-nitro, 4,5-Difluoro-2, methylpiperazine, and 5-Chloro-4-fluo . The synthesis process has been documented in various literature .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring bound to a phenyl group . The molecular weight is 224.27800, and the exact mass is 224.14400 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. The compound can be linked together by means of an efficient CDI-mediated coupling reaction in DMF .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 224.27800, and a molecular formula of C11H17FN4 . The exact mass is 224.14400, and the LogP is 1.90720 .Scientific Research Applications
Pharmaceuticals: Urease Inhibition
Compounds with structural similarities have been investigated for their cytotoxicity profiles and found to be effective as urease inhibitors, which could have implications in the development of treatments for diseases like ulcers and urinary tract infections .
Cancer Research: NF-κB Pathway Inhibition
Derivatives of related compounds have shown potent inhibitory activities against IKKβ, a key regulator in the NF-κB signaling pathway. This pathway is crucial in cancer cell survival and proliferation, suggesting potential applications in cancer therapy .
Material Science: Crystalline Forms
The crystalline forms or polymorphs of related compounds have been studied, which could indicate applications in material science for creating new forms of materials with specific physical properties .
Anti-inflammatory Agents
Similar piperazine derivatives have been explored for their anti-nociceptive and anti-inflammatory effects, indicating potential use as anti-inflammatory agents .
properties
IUPAC Name |
4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4/c1-15-2-4-16(5-3-15)11-7-10(14)9(13)6-8(11)12/h6-7H,2-5,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAMLNGJMVMMOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2)N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443107 | |
Record name | 4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |
CAS RN |
174468-55-4 | |
Record name | 4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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